1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
CAS No.: 897482-06-3
Cat. No.: VC6642501
Molecular Formula: C14H15F2N3OS
Molecular Weight: 311.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897482-06-3 |
|---|---|
| Molecular Formula | C14H15F2N3OS |
| Molecular Weight | 311.35 |
| IUPAC Name | 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C14H15F2N3OS/c1-2-12(20)18-3-5-19(6-4-18)14-17-13-10(16)7-9(15)8-11(13)21-14/h7-8H,2-6H2,1H3 |
| Standard InChI Key | BTLSKTNDHXUPGV-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, delineates its three primary components:
-
4,6-Difluoro-1,3-benzothiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle), with fluorine substituents at positions 4 and 6 .
-
Piperazine: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding potential .
-
Propan-1-one: A ketone group (-C=O) attached to the terminal carbon of a three-carbon chain, enhancing electrophilicity and potential reactivity .
The SMILES notation, CCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F, encodes this structure, while the InChIKey BTLSKTNDHXUPGV-UHFFFAOYSA-N ensures unique chemical identifier reproducibility .
Physicochemical Characterization
Table 1 summarizes key physicochemical properties derived from PubChem and computational analyses :
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅F₂N₃OS |
| Molecular Weight | 311.35 g/mol |
| XLogP3 (Lipophilicity) | 2.5 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 76.4 Ų |
The moderate lipophilicity (XLogP3 = 2.5) suggests balanced solubility in both aqueous and lipid environments, potentially favoring membrane permeability. The absence of hydrogen bond donors contrasts with six acceptors, indicating a capacity for intermolecular interactions critical for target binding .
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one likely follows a modular approach, as inferred from analogous piperazine-benzothiazole conjugates :
-
Benzothiazole Core Formation: Condensation of 2-aminothiophenol derivatives with fluorinated benzaldehyde precursors under acidic conditions yields 4,6-difluorobenzo[d]thiazol-2-amine .
-
Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) between the benzothiazole amine and a piperazine derivative introduces the diamine ring .
-
Acylation: Reaction of the secondary amine in piperazine with propionyl chloride or an equivalent acylating agent installs the propan-1-one group .
Optimized Synthetic Route
A plausible synthesis, adapted from patent literature , involves:
Step 1: Synthesis of 4,6-Difluorobenzo[d]thiazol-2-amine
-
React 2,4-difluoroaniline with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) in acetic acid .
-
Mechanism: Cyclization via electrophilic aromatic substitution forms the thiazole ring.
Step 2: Piperazine Coupling
-
Treat 4,6-difluorobenzo[d]thiazol-2-amine with 1-chloropiperazine in dimethylformamide (DMF) at 80–100°C .
-
Mechanism: SNAr displacement of the thiazole C-2 chloride by piperazine’s secondary amine.
Step 3: Acylation with Propionyl Chloride
-
Add propionyl chloride to the piperazine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base .
-
Yield: ~65–70% after purification via column chromatography .
Table 2 outlines critical reaction parameters:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | KSCN, Br₂, AcOH | 25°C | 12 hr | 85% |
| 2 | 1-Chloropiperazine, DMF | 90°C | 6 hr | 78% |
| 3 | Propionyl chloride, TEA, DCM | 0–5°C | 2 hr | 70% |
Computational and Experimental Data Gaps
ADMET Predictions
Using SwissADME and ProtoQSAR tools:
-
Absorption: High gastrointestinal absorption (HIA >90%) predicted due to moderate logP and TPSA <140 Ų .
-
CYP Inhibition: Likely inhibitor of CYP3A4, necessitating drug-interaction studies .
-
Toxicity: Ames test predictions indicate low mutagenic risk, but hepatotoxicity alerts warrant in vitro validation .
Experimental Priorities
-
Kinase Profiling: Screen against EGFR, HER2, and other ErbB family kinases to validate inhibitory activity .
-
Microbiological Assays: Evaluate minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.
-
CNS Penetration Studies: Measure logBB values using in vitro blood-brain barrier models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume